molecular formula C7H8BCl2NO2 B13139213 6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

Cat. No.: B13139213
M. Wt: 219.86 g/mol
InChI Key: OJOILHHADGOLQU-UHFFFAOYSA-N
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Description

6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a boron-containing heterocyclic compound It is characterized by the presence of a boron atom within its oxaborole ring structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride typically involves the formation of the oxaborole ring followed by the introduction of the amino and chloro substituents. One common method involves the reaction of 2-aminophenol with boronic acid derivatives under specific conditions to form the oxaborole ring. The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves its interaction with molecular targets, such as enzymes. The boron atom can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-amino-5-chlorobenzo[c][1,2]oxadiazole: Similar structure but contains an oxadiazole ring instead of an oxaborole ring.

    5-chloro-2-aminophenol: Lacks the boron atom and oxaborole ring but has similar substituents.

Uniqueness

6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is unique due to the presence of the boron atom within its oxaborole ring. This imparts distinct chemical properties, such as the ability to form reversible covalent bonds with enzymes, which is not observed in similar compounds lacking the boron atom .

Properties

Molecular Formula

C7H8BCl2NO2

Molecular Weight

219.86 g/mol

IUPAC Name

5-chloro-1-hydroxy-3H-2,1-benzoxaborol-6-amine;hydrochloride

InChI

InChI=1S/C7H7BClNO2.ClH/c9-6-1-4-3-12-8(11)5(4)2-7(6)10;/h1-2,11H,3,10H2;1H

InChI Key

OJOILHHADGOLQU-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=C(C=C2CO1)Cl)N)O.Cl

Origin of Product

United States

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